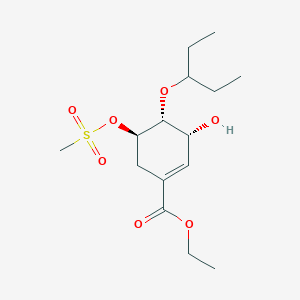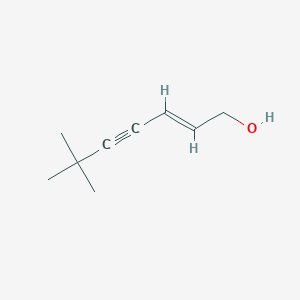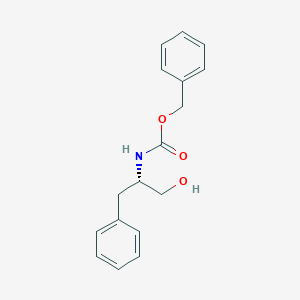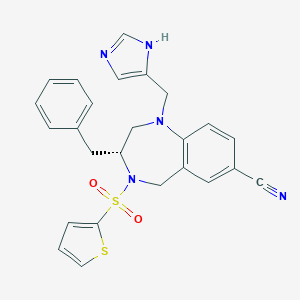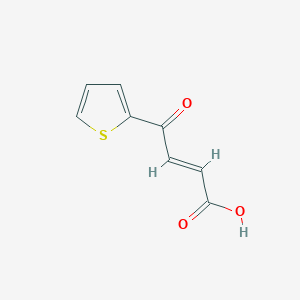![molecular formula C18H13N5O3S B126760 N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide CAS No. 155811-65-7](/img/structure/B126760.png)
N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse range of biological activities.
Mecanismo De Acción
The mechanism of action of N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide involves the inhibition of DNA synthesis and cell division. It has been found to interact with the DNA molecule, leading to the formation of adducts and subsequent DNA damage.
Efectos Bioquímicos Y Fisiológicos
The compound N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide has several advantages and limitations for lab experiments. Its ability to inhibit DNA synthesis and cell division makes it an ideal candidate for studying the effects of DNA damage on cellular processes. However, its potential toxicity and limited solubility in aqueous solutions can pose challenges in its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide. One potential area of research is its use as a fluorescent probe for detecting DNA damage in living cells. Another area of research is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to determine the potential applications of the compound in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its ability to inhibit DNA synthesis and cell division makes it an ideal candidate for studying the effects of DNA damage on cellular processes. Further research is needed to determine its full potential and limitations in various fields.
Métodos De Síntesis
The synthesis of N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide involves the reaction of 4-(2-aminothiazol-4-yl)-1,3-phenylenediamine with 2-bromoacetic acid, followed by the reaction with sodium azide and finally with hydrogen peroxide to obtain the desired compound.
Aplicaciones Científicas De Investigación
The compound N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide has been extensively researched for its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, and antitumor activities. It has also been studied for its potential use as a fluorescent probe for detecting DNA damage.
Propiedades
Número CAS |
155811-65-7 |
|---|---|
Nombre del producto |
N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide |
Fórmula molecular |
C18H13N5O3S |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide |
InChI |
InChI=1S/C18H13N5O3S/c24-16(13-7-3-1-4-8-13)20-21-18-19-15(11-27-18)17-22(12-26-23(17)25)14-9-5-2-6-10-14/h1-11H,12H2 |
Clave InChI |
IWYHZLSQXHNHQZ-UHFFFAOYSA-N |
SMILES |
C1N(C(=[N+](O1)[O-])C2=CSC(=N2)N=NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1N(C(=[N+](O1)[O-])C2=CSC(=N2)N=NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Sinónimos |
4-(2-(2-Benzoylhydrazino)-4-thiazolyl)-5-hydroxy-3-phenyl-1,2,3-oxadia zolium inner salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



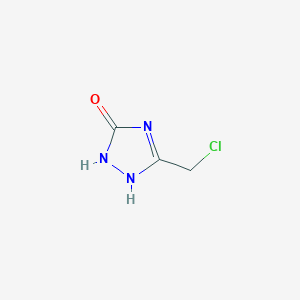


![3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B126685.png)
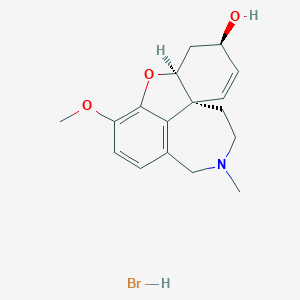
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B126689.png)
